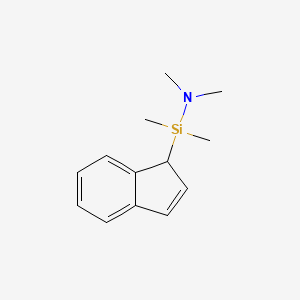
1-(1H-Inden-1-yl)-N,N,1,1-tetramethylsilanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Inden-1-yl)-N,N,1,1-tetramethylsilanamine is an organosilicon compound characterized by the presence of an indenyl group attached to a silicon atom, which is further bonded to four methyl groups
Métodos De Preparación
The synthesis of 1-(1H-Inden-1-yl)-N,N,1,1-tetramethylsilanamine typically involves the reaction of 1H-indene with a silicon-based reagent. One common method is the reaction of 1H-indene with tetramethylsilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(1H-Inden-1-yl)-N,N,1,1-tetramethylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The indenyl group can undergo electrophilic substitution reactions, where reagents such as halogens or alkylating agents are used to introduce new functional groups.
Hydrolysis: The silicon-nitrogen bond can be hydrolyzed in the presence of water or acidic conditions, leading to the formation of silanols and amines.
Aplicaciones Científicas De Investigación
1-(1H-Inden-1-yl)-N,N,1,1-tetramethylsilanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(1H-Inden-1-yl)-N,N,1,1-tetramethylsilanamine involves its interaction with molecular targets through its silicon and indenyl groups. The silicon atom can form stable bonds with various elements, while the indenyl group can participate in π-π interactions and hydrogen bonding. These interactions enable the compound to exert its effects in different chemical and biological systems.
Comparación Con Compuestos Similares
1-(1H-Inden-1-yl)-N,N,1,1-tetramethylsilanamine can be compared with other similar compounds, such as:
1H-Inden-1-yltrimethylsilane: This compound has a similar structure but with one less methyl group attached to the silicon atom.
1H-Inden-1-ylmethyldimethylsilane: This compound has a methylene group between the indenyl and silicon atoms, altering its reactivity and properties.
1H-Inden-1-yltriethylsilane: This compound has ethyl groups instead of methyl groups attached to the silicon atom, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of the indenyl group and tetramethylsilane, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
921203-66-9 |
|---|---|
Fórmula molecular |
C13H19NSi |
Peso molecular |
217.38 g/mol |
Nombre IUPAC |
N-[1H-inden-1-yl(dimethyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C13H19NSi/c1-14(2)15(3,4)13-10-9-11-7-5-6-8-12(11)13/h5-10,13H,1-4H3 |
Clave InChI |
KAIOHOXNZQWBMT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)[Si](C)(C)C1C=CC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


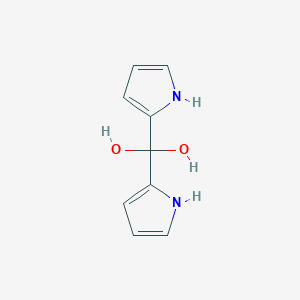
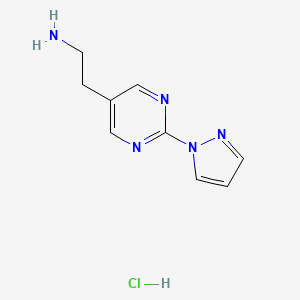
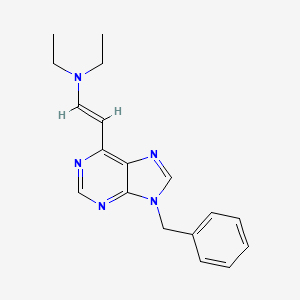
methanone](/img/structure/B14174300.png)
![3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide](/img/structure/B14174306.png)
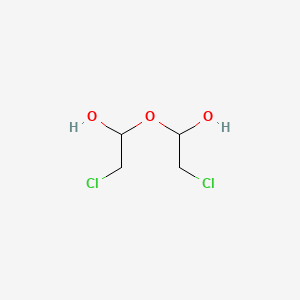
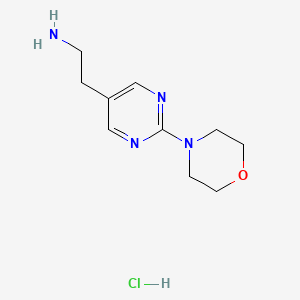
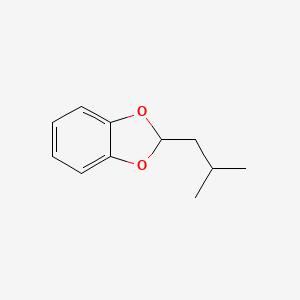
![3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B14174343.png)
![7,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14174356.png)
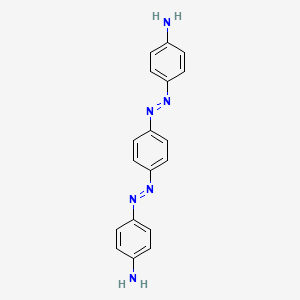
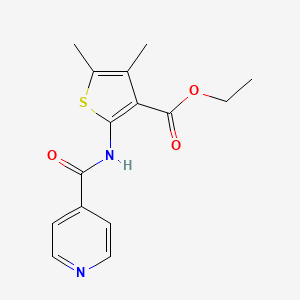
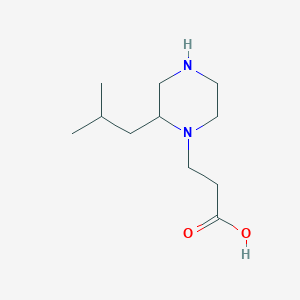
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy-](/img/structure/B14174392.png)
